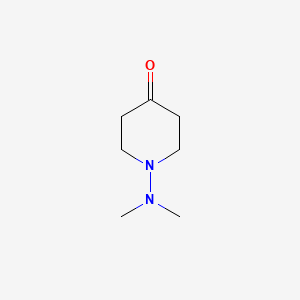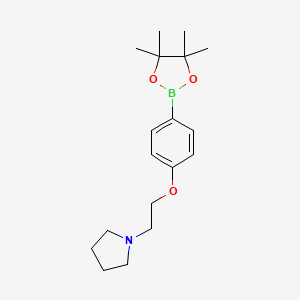
1-(2-Ethylbutyl)piperidin-3-carbonsäure
Übersicht
Beschreibung
1-(2-Ethylbutyl)piperidine-3-carboxylic acid, also known as EBPC, is a chemical compound that has garnered significant interest in the field of scientific research. It is a derivative of piperidine, which is a heterocyclic compound that plays a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine derivatives, including 1-(2-Ethylbutyl)piperidine-3-carboxylic acid, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . For instance, an enantioselective multistage synthesis of a similar compound, (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid, was accomplished, including a key one-pot azide reductive cyclization of aldehyde .Molecular Structure Analysis
The molecular formula of 1-(2-Ethylbutyl)piperidine-3-carboxylic acid is C12H23NO2. It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives, including 1-(2-Ethylbutyl)piperidine-3-carboxylic acid, are involved in various chemical reactions. These reactions lead to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The molecular weight of 1-(2-Ethylbutyl)piperidine-3-carboxylic acid is 213.32 g/mol. More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Pharmakologie: Hemmung der GABA-Aufnahme
1-(2-Ethylbutyl)piperidin-3-carbonsäure: wurde als Hemmstoff der GABA (γ-Aminobuttersäure)-Aufnahme identifiziert . Diese Anwendung ist im Bereich der Neurowissenschaften und Pharmakologie von entscheidender Bedeutung, da GABA der wichtigste inhibitorische Neurotransmitter im zentralen Nervensystem ist. Seine Modulation spielt eine Rolle bei der Behandlung verschiedener neurologischer und psychiatrischer Erkrankungen, darunter Epilepsie, Angstzustände und Depressionen.
Organische Synthese: Chirale Optimierung
In der organischen Synthese wird diese Verbindung als Ausgangsstoff für die chirale Optimierung verwendet . Der Piperidinring ist in diesem Prozess unerlässlich, der für die Herstellung enantiomerenreiner Substanzen von Bedeutung ist. Diese Substanzen sind bei der Entwicklung von Arzneimitteln wichtig, bei denen die Chiralität eines Arzneimittels seine Wirksamkeit und Sicherheit beeinflussen kann.
Medizinische Chemie: Arzneimittelentwicklung
Der Piperidinrest, eine Kernstruktur innerhalb von This compound, ist ein häufiges Merkmal in vielen von der FDA zugelassenen Medikamenten . Seine Derivate werden in verschiedenen therapeutischen Anwendungen eingesetzt, darunter Antikrebs-, Antiviral-, Antimalaria-, antimikrobielle und entzündungshemmende Mittel. Dies unterstreicht seine Bedeutung bei der Entwicklung und Entwicklung neuer medizinischer Verbindungen.
Biochemie: Enzymatische Synthese
In der Biochemie ist This compound an der enzymatischen Synthese von L-Pipecolsäure beteiligt, einem wichtigen Zwischenprodukt bei der Biosynthese verschiedener Alkaloide . Alkaloide haben eine breite Palette pharmakologischer Wirkungen und werden in der Medizin wegen ihrer analgetischen, antibakteriellen und antiarrhythmischen Eigenschaften verwendet.
Chemische Verfahrenstechnik: Reaktant für die Synthese
Diese Verbindung dient als Reaktant für die Synthese verschiedener bioaktiver Moleküle, darunter GABAA-Rezeptoragonisten, selektive TACE-Inhibitoren und HDL-erhöhende Mittel . Diese Anwendungen sind entscheidend für die Entwicklung von Behandlungen für Erkrankungen wie Bluthochdruck, Herzerkrankungen und neurodegenerative Erkrankungen.
Materialwissenschaften: Chemische Konjugate
In der Materialwissenschaft wird This compound als starrer Linker bei der Entwicklung von PROTACs (Proteolyse-Targeting-Chimären) für den gezielten Proteinabbau verwendet . Es wird auch zur Herstellung chemischer Konjugate eingesetzt, die bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften für industrielle Anwendungen unerlässlich sind.
Umweltwissenschaften: Selektive Reaktionen
Die Derivate der Verbindung werden in der Umweltwissenschaft für selektive Reaktionen verwendet, die für Anwendungen der grünen Chemie wichtig sind, wie z. B. die Entwicklung umweltfreundlicher Syntheseverfahren mit hohen Ausbeuten und großer Selektivität .
Wirkmechanismus
While the specific mechanism of action for 1-(2-Ethylbutyl)piperidine-3-carboxylic acid is not mentioned in the search results, piperidine derivatives have been found to exhibit various biological activities. For instance, piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .
Safety and Hazards
Zukünftige Richtungen
Piperidine derivatives, including 1-(2-Ethylbutyl)piperidine-3-carboxylic acid, continue to be of interest in the field of scientific research due to their potential biological activities. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
1-(2-ethylbutyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-3-10(4-2)8-13-7-5-6-11(9-13)12(14)15/h10-11H,3-9H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFXIOAJUFBTDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1CCCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{[(4-Methylphenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466377.png)
![2-(4-Bromophenyl)spiro[3.3]heptan-2-amine](/img/structure/B1466378.png)


![1-[(3,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466385.png)

![1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466388.png)
![1-[7-(1-Benzothiophen-3-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-2-hydroxy-1-ethanone](/img/structure/B1466390.png)
![1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1466392.png)
![N-(2-Methoxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1466393.png)

![1-[(3,5-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1466397.png)
